2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrrolo[3,2-d]pyrimidine ring . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential, particularly in anticancer and antimicrobial research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-METHYL-4-OXO-3-PHENYL-4H-CHROMEN-7-YL ACETATE: Another compound with a similar core structure but different functional groups.
Other Pyrrolo[3,2-d]pyrimidine Derivatives: Compounds with variations in the substituents on the pyrrolo[3,2-d]pyrimidine ring.
Uniqueness
What sets 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-(2,4-DIFLUOROPHENYL)ACETAMIDE apart is its unique combination of functional groups, which may confer specific biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H18F2N4O2 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C23H18F2N4O2/c24-15-6-9-19(18(25)10-15)27-20(30)12-28-11-17(14-4-2-1-3-5-14)21-22(28)23(31)29(13-26-21)16-7-8-16/h1-6,9-11,13,16H,7-8,12H2,(H,27,30) |
InChI Key |
WNNYICIBXRPIHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=C(C2=O)N(C=C3C4=CC=CC=C4)CC(=O)NC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
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